Physicochemical Properties of 3-(3-Oxomorpholino)benzoic Acid: A Technical Guide
Physicochemical Properties of 3-(3-Oxomorpholino)benzoic Acid: A Technical Guide
The following technical guide details the physicochemical profile, synthetic pathways, and experimental characterization of 3-(3-Oxomorpholino)benzoic acid .
Executive Summary
3-(3-Oxomorpholino)benzoic acid (C₁₁H₁₁NO₄) is a bifunctional medicinal chemistry scaffold characterized by a benzoic acid core substituted at the meta position with a morpholin-3-one (lactam) moiety.[1] Unlike simple N-aryl morpholines, the presence of the 3-oxo group renders the nitrogen atom non-basic, significantly altering the compound's solubility, lipophilicity, and hydrogen-bonding potential.[1]
This compound serves as a critical fragment in the design of Factor Xa inhibitors (analogous to the para-substituted Rivaroxaban intermediate) and other peptidomimetics where a neutral, polar spacer is required to modulate pharmacokinetic (PK) properties.[1]
Chemical Identity & Structural Analysis[1][2][3]
| Property | Detail |
| IUPAC Name | 3-(3-Oxomorpholin-4-yl)benzoic acid |
| Molecular Formula | C₁₁H₁₁NO₄ |
| Molecular Weight | 221.21 g/mol |
| CAS Number | Not widely listed; Analogous to 720720-60-5 (para-isomer) |
| Core Scaffold | Benzoic Acid |
| Substituent | Morpholin-3-one (attached via N4) |
| Electronic Class | Amphiphilic, Weak Acid (Non-zwitterionic) |
Structural Pharmacophore Analysis
The molecule contains two distinct electronic domains:[1]
-
The Acidic Head: The carboxylic acid (pKₐ ~4.[1]1) provides pH-dependent solubility and a handle for esterification/amidation.
-
The Neutral Tail: The morpholin-3-one ring acts as a polar, non-ionizable hydrogen bond acceptor.[1] The lactam nitrogen, being conjugated with the carbonyl, does not protonate at physiological pH.[1]
Caption: Structural dissection of 3-(3-Oxomorpholino)benzoic acid highlighting functional domains.
Physicochemical Profile
Acid Dissociation Constant (pKₐ)
Unlike N-phenylmorpholine (where the N is basic, pKₐ ~3-4 for the conjugate acid), the 3-oxomorpholino nitrogen is an amide (lactam) .[1]
-
N4-Position: Non-basic. It does not accept a proton in aqueous media.[1]
-
Carboxylic Acid: The pKₐ is expected to be 4.0 – 4.2 .[1]
Lipophilicity (LogP / LogD)
The morpholinone ring lowers the LogP compared to a phenyl or alkyl group due to the polarity of the amide bond and the ether oxygen.[1]
-
LogP (Neutral species): Estimated 0.8 – 1.2 .[1]
-
LogD (pH 7.4): At physiological pH, the carboxylate is ionized (COO⁻), significantly dropping the distribution coefficient.[1]
-
LogD₇.₄: Estimated -1.5 to -2.0 .[1]
-
-
Implication: The compound is highly soluble in buffer at pH 7.4 but will partition into organic solvents at pH < 2.[1]
Solubility Profile
| Solvent / Medium | Solubility Rating | Mechanism |
| Water (pH 1) | Low (< 1 mg/mL) | Neutral COOH form precipitates.[1] |
| Water (pH 7.4) | High (> 50 mg/mL) | Ionized Carboxylate (Salt form).[1] |
| DMSO | High | Dipole-dipole interactions with lactam.[1] |
| Methanol | Moderate/High | H-bonding capability.[1] |
| Dichloromethane | Moderate | Soluble in neutral form; insoluble as salt.[1] |
Synthetic Methodology
The synthesis of meta-substituted N-aryl morpholinones typically requires transition-metal catalysis because the amide nitrogen is a poor nucleophile for standard SₙAr reactions, especially on an electron-rich or neutral ring.[1]
Protocol: Copper-Catalyzed Goldberg Coupling
This is the industry-standard approach for creating the C(aryl)–N(lactam) bond.[1]
Reagents:
-
Substrate: Methyl 3-iodobenzoate (preferred over acid to prevent catalyst poisoning).[1]
-
Nucleophile: Morpholin-3-one.[1]
-
Catalyst: CuI (10 mol%) + Diamine Ligand (e.g., DMEDA or trans-1,2-cyclohexanediamine).[1]
-
Base: K₃PO₄ or Cs₂CO₃.[1]
-
Solvent: 1,4-Dioxane or Toluene.[1]
Step-by-Step Workflow:
-
Charge: Combine Methyl 3-iodobenzoate (1.0 eq), Morpholin-3-one (1.2 eq), CuI (0.1 eq), and K₃PO₄ (2.0 eq) in a reaction vessel.
-
Inert: Purge with Argon/Nitrogen.[1] Add 1,4-Dioxane and Ligand (0.2 eq).[1]
-
Reflux: Heat to 100–110°C for 12–24 hours. Monitor by HPLC for disappearance of aryl iodide.[1]
-
Workup: Filter through Celite to remove inorganic salts. Concentrate filtrate.[2]
-
Hydrolysis: Treat the intermediate ester with LiOH in THF/Water (1:1) at RT for 2 hours to generate the free acid.
-
Isolation: Acidify to pH 2 with 1M HCl. The product, 3-(3-Oxomorpholino)benzoic acid , will precipitate as a white solid.[1][2][4][5][6]
Caption: Modified Goldberg coupling pathway for the synthesis of the target scaffold.
Experimental Characterization Protocols
To validate the identity and purity of the synthesized compound, the following protocols must be employed.
HPLC Purity & Impurity Profiling
Because the meta and para isomers have different retention times but identical masses, chromatographic resolution is critical.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Benzoate absorption) and 210 nm (Amide bond).[1]
-
Expected Result: The target acid elutes earlier than the corresponding methyl ester.[1]
Determination of pKₐ (Potentiometric Titration)
This method confirms the absence of basic nitrogen centers.[1]
-
Preparation: Dissolve 5 mg of compound in 20 mL of 0.1 M KCl (ionic strength adjustor). Use a minimum amount of MeOH if insoluble, but correct for co-solvent.[1]
-
Titrant: 0.1 M KOH (standardized).
-
Execution: Titrate from pH 2.0 to pH 11.0.
-
Analysis: Plot pH vs. Volume. Look for a single inflection point around pH 4.1 (COOH).[1]
-
Note: If a second inflection point is observed > pH 8, it indicates contamination (likely unreacted morpholine or ring opening).[1]
-
Solid State Stability (DSC)
-
Instrument: Differential Scanning Calorimetry.[1]
-
Protocol: Heat from 30°C to 250°C at 10°C/min under N₂ purge.
-
Expectation: A sharp endotherm (melting point) typically between 180°C – 220°C (high melting due to intermolecular H-bonding between COOH and Lactam C=O).[1] Decomposition often follows immediately after melting.[1]
References
-
Rivaroxaban Intermediate Synthesis: Roehrig, S., et al. "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor."[1] Journal of Medicinal Chemistry, 2005, 48(19), 5900–5908.[1] Link[1]
-
Goldberg Coupling Methodology: Klapars, A., Antilla, J. C., Buchwald, S. L.[1] "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles."[1] Journal of the American Chemical Society, 2001, 123(31), 7727–7729.[1] Link[1]
-
Physicochemical Properties of Morpholinones: Meanwell, N. A.[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011, 54(8), 2529–2591.[1] Link[1]
-
pKa Determination Protocols: Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State."[1] Wiley-Interscience, 2003.[1] Link[1]
Sources
- 1. CN115490650B - Synthesis method of morpholine benzoate compound - Google Patents [patents.google.com]
- 2. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The relationship between the physicochemical properties and the biological effects of alloxan and several N-alkyl substituted alloxan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Eureka | Patsnap [eureka.patsnap.com]
- 6. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548 [data.epo.org]
